![molecular formula C11H9NO2 B1273253 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 4290-72-6](/img/structure/B1273253.png)

5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Descripción general

Descripción

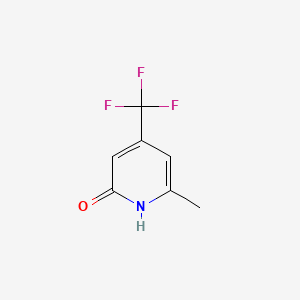

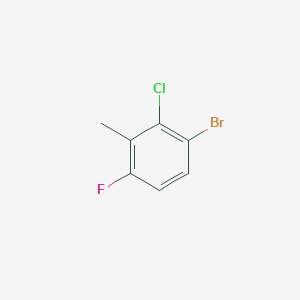

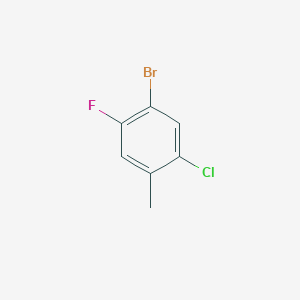

The compound 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a tricyclic derivative that is part of a broader class of heterocyclic compounds. These compounds are of significant interest due to their potential pharmacological properties and their use as building blocks in organic synthesis. The structure of the compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related tricyclic quinoline derivatives has been reported in the literature. For instance, a general method for the synthesis of 3,3a-dihydro-2H,5H-pyrrolo[1,2-a]quinoline-1,4-dione derivatives is achieved through a highly regioselective rhodium(II)-catalyzed carbenoid sp2 C–H insertion reaction on suitably substituted γ-lactam diazocarbonyl compounds. This method is noted for its simplicity and high yield, indicating the potential for efficient synthesis of similar compounds like 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione .

Molecular Structure Analysis

The molecular structure of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is not directly discussed in the provided papers. However, the structure can be inferred to be closely related to the discussed derivatives, which are characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques are crucial for confirming the structure of synthesized compounds and for understanding the distribution of electrons within the molecule, which in turn affects its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involving the compound of interest are not explicitly detailed in the provided papers. However, the synthesis of similar compounds involves reactions such as carbenoid insertion and amidation, which are fundamental in forming the tricyclic quinoline core and introducing various functional groups. These reactions are important for modifying the compound's properties and enhancing its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are not directly reported. However, related compounds exhibit specific NMR and mass spectrometric characteristics, which are indicative of their stability and purity. The presence of certain substituents, such as a 4-methoxy-substituted aromatic ring, has been noted to significantly influence the biological properties of these compounds. Additionally, the diuretic effects of structurally similar compounds have been evaluated, suggesting that modifications to the heterocycle can impact biological activity .

Aplicaciones Científicas De Investigación

-

Chemistry and Pharmacology

- This compound is used in the synthesis of new methyl 2- (4-oxo-2- (2- (2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates . These new compounds were studied for their inhibitory properties against blood clotting factors Xa and XIa in vitro .

- The methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source .

- The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .

-

Organic Chemistry

- The compound is used in the synthesis of Hexahydrospiro-pyrazolo[3,4-b]pyridine-4,1-pyrrolo[3,2,1-ij]quinolines . This research was conducted by the Faculty of Chemistry, University of Urmia, Urmia 57153-165, Iran and The School of Chemistry, The University of Manchester, Manchester M13 9PL, UK .

- The methods of application or experimental procedures, including any relevant technical details or parameters, involve an initial condensation of the reactive carbonyl group of 1 with an active methylene of the second component, followed by addition of a nucleophilic third component and finally a cyclizing condensation to generate a spirocyclic heterocyclic ring .

- The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .

-

Medicinal Chemistry

- This compound is used in the design and synthesis of new methyl 2- (4-oxo-2- (2- (2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates . These new compounds were studied for their inhibitory properties against blood clotting factors Xa and XIa in vitro .

- The methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source .

- The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .

-

Pharmaceutical Chemistry

- The compound is used in the synthesis of 8-bromo-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione . This research was conducted by the Faculty of Chemistry, University of Urmia, Urmia 57153-165, Iran and The School of Chemistry, The University of Manchester, Manchester M13 9PL, UK .

- The methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source .

- The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .

-

Pharmaceutical Chemistry

- This compound is used in the synthesis of 8-bromo-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione . This research was conducted by the Faculty of Chemistry, University of Urmia, Urmia 57153-165, Iran and The School of Chemistry, The University of Manchester, Manchester M13 9PL, UK .

- The methods of application or experimental procedures, including any relevant technical details or parameters, were not specified in the source .

- The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .

-

Chemistry

- This compound is used in the synthesis of Hexahydrospiro-pyrazolo[3,4-b]pyridine-4,1-pyrrolo[3,2,1-ij]quinolines . This research was conducted by the Faculty of Chemistry, University of Urmia, Urmia 57153-165, Iran and The School of Chemistry, The University of Manchester, Manchester M13 9PL, UK .

- The methods of application or experimental procedures, including any relevant technical details or parameters, involve an initial condensation of the reactive carbonyl group of 1 with an active methylene of the second component, followed by addition of a nucleophilic third component and finally a cyclizing condensation to generate a spirocyclic heterocyclic ring .

- The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .

Direcciones Futuras

Propiedades

IUPAC Name |

1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10-8-5-1-3-7-4-2-6-12(9(7)8)11(10)14/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEFHXSZIJKTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)C(=O)C(=O)N3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383003 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |

CAS RN |

4290-72-6 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)

![3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B1273190.png)